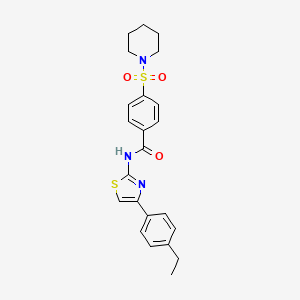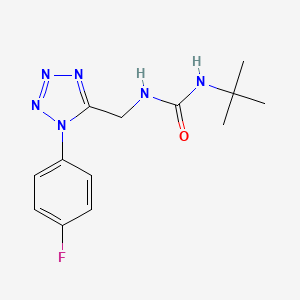![molecular formula C15H14N4O3 B2750399 (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one CAS No. 2321337-31-7](/img/structure/B2750399.png)
(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a triazole ring, an azetidine ring, and a benzodioxole moiety. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . Azetidines are four-membered heterocyclic compounds containing one nitrogen atom and three carbon atoms. Benzodioxoles are a class of organic compounds containing a benzene ring fused to a dioxole ring.
Synthesis Analysis
Triazoles can be synthesized through the Huisgen azide-alkyne 1,3-dipolar cycloaddition, which involves the reaction of an azide and an alkyne . The synthesis of azetidines often involves the cyclization of β-amino esters or the reduction of β-lactams. The synthesis of benzodioxoles typically involves the condensation of catechols with formaldehyde .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole, azetidine, and benzodioxole rings. Triazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, triazoles are generally stable and have good thermal and chemical stability .Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques and Chemical Properties
Azetidinone and triazole derivatives are synthesized through various chemical reactions, including cycloaddition reactions and condensation with different aldehydes or chloroacetyl chloride, showcasing the synthetic versatility of these compounds. For example, the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, underlines the efficiency and rapidity of modern synthetic methods (Mistry & Desai, 2006).
Antibacterial and Antimicrobial Activities
Azetidinone and triazole derivatives have been extensively studied for their antibacterial and antimicrobial properties. The synthesis of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality demonstrated significant antimicrobial activity, comparable or even superior to reference drugs against a range of bacterial and fungal strains (Kaushik et al., 2016). Similarly, novel trihydroxy benzamido azetidin-2-one derivatives showed promising antimicrobial and antitubercular activities, highlighting the therapeutic potential of these compounds (Ilango & Arunkumar, 2011).
Mechanism of Action
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-15(18-8-12(9-18)19-16-5-6-17-19)4-2-11-1-3-13-14(7-11)22-10-21-13/h1-7,12H,8-10H2/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOHLZWBWCAEAP-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

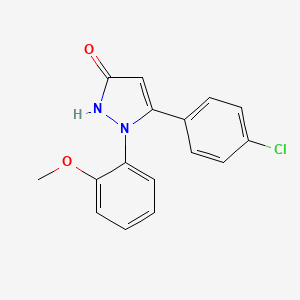
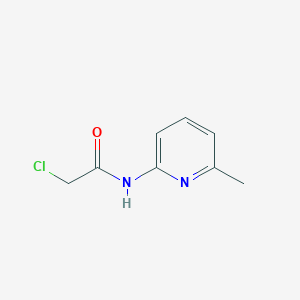
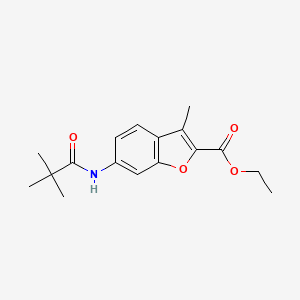
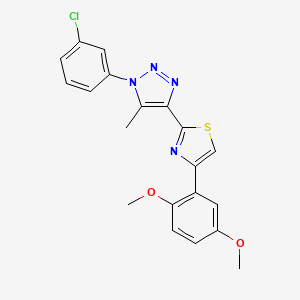

![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)
![Tert-butyl N-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)

![N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2750332.png)
![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2750333.png)
![N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2750335.png)
![Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate](/img/structure/B2750336.png)
